molecular formula C19H22O4 B5828581 3,4-dimethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one

3,4-dimethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B5828581
M. Wt: 314.4 g/mol
InChI Key: XBFFCUIICKGCHB-UHFFFAOYSA-N
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Description

3,4-dimethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes two propenyl ether groups attached to a chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

3,4-dimethyl-7,8-bis(2-methylprop-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-11(2)9-21-16-8-7-15-13(5)14(6)19(20)23-17(15)18(16)22-10-12(3)4/h7-8H,1,3,9-10H2,2,4-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFFCUIICKGCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OCC(=C)C)OCC(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethyl-2H-chromen-2-one and 2-methyl-2-propen-1-ol.

    Etherification Reaction: The key step in the synthesis is the etherification reaction, where the hydroxyl groups of 2-methyl-2-propen-1-ol react with the chromen-2-one core. This reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the chromen-2-one core to its corresponding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

3,4-dimethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its chromen-2-one core.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Studies: The compound serves as a probe in studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chromen-2-one core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The propenyl ether groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromen-2-one core but lacking the propenyl ether groups.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant.

    Umbelliferone: Another coumarin derivative with hydroxyl groups instead of propenyl ethers.

Uniqueness

3,4-dimethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is unique due to the presence of two propenyl ether groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for functionalization, making it a valuable scaffold for drug development and materials science.

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